1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime
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Overview
Description
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a series of reactions involving chlorination and trifluoromethylation.
Construction of the imidazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Oxime formation: The final step involves the reaction of the ethanone derivative with hydroxylamine to form the oxime group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the imidazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
- 5-chloro-3-phenyl-1,2,4-oxadiazole
- 3-bromo-1-methyl-1H-1,2,4-triazole
Uniqueness
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an imidazole ring. This combination imparts distinct chemical properties, such as high stability and specific reactivity, making it valuable for various applications.
Properties
IUPAC Name |
(NZ)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4O/c1-6(19-21)10-5-20(7(2)18-10)11-9(13)3-8(4-17-11)12(14,15)16/h3-5,21H,1-2H3/b19-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINUNZUZKJLDFY-SWNXQHNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N\O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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